N-(3,3,3-trifluoropropyl)aniline
Overview
Description
N-(3,3,3-trifluoropropyl)aniline: is an organic compound with the molecular formula C₉H₁₀F₃N. It is characterized by the presence of a trifluoropropyl group attached to the nitrogen atom of an aniline moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 3,3,3-Trifluoropropionic Acid and Aniline:
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From Nitrobenzaldehydes:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: N-(3,3,3-trifluoropropyl)aniline can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen. Reagents such as alkyl halides can be used under basic conditions to form N-alkyl derivatives.
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Oxidation Reactions:
Common Reagents and Conditions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding nitro or nitroso derivatives.
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Reduction Reactions:
Common Reagents and Conditions: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon to form the corresponding amine derivatives.
Major Products Formed:
Substitution: N-alkyl derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(3,3,3-trifluoropropyl)aniline is used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability due to the presence of the trifluoromethyl group.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3,3,3-trifluoropropyl)aniline can act as an inhibitor for certain enzymes by binding to the active site and blocking substrate access.
Signal Transduction: The compound can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
- N-(2,2,2-trifluoroethyl)aniline
- N-(4,4,4-trifluorobutyl)aniline
- N-(3,3,3-trifluoropropyl)benzylamine
Uniqueness:
- Trifluoropropyl Group: The presence of the trifluoropropyl group in N-(3,3,3-trifluoropropyl)aniline imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with different fluorinated alkyl groups .
Properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPAFRXRSJJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-40-3 | |
Record name | N-(3,3,3-trifluoropropyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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